1-(3-Chlorophenyl)piperazine
Description
Historical Context of Research on 1-(3-Chlorophenyl)piperazine
Research into mCPP began in the late 1970s, initially as part of broader investigations into piperazine (B1678402) derivatives for potential therapeutic applications, including as antidepressants. wikipedia.orgunodc.org Its synthesis is well-documented, with common methods involving the reaction of m-chloroaniline with either diethanolamine (B148213) or bis(2-chloroethyl)amine (B1207034). unodc.orgglobalresearchonline.net
Significance of this compound in Neuropharmacological and Toxicological Studies
The scientific utility of mCPP is rooted in its distinct neuropharmacological and toxicological characteristics.
Neuropharmacological Significance: The primary mechanism of action for mCPP involves its interaction with serotonin (B10506) (5-HT) receptors. It is widely recognized as a non-selective serotonin receptor agonist, with a notable affinity and agonist activity at the 5-HT₂C receptor subtype. sigmaaldrich.comncats.ionih.gov The presence of the 3-chlorophenyl group is considered crucial for this enhanced serotonergic activity. Its complex receptor interaction profile has made it an invaluable tool for elucidating the roles of specific serotonin receptor subtypes in various neurological functions. ncats.iopubcompare.ai Research has demonstrated that mCPP can induce anxiety-like behaviors in animal models, an effect mediated by the activation of postsynaptic 5-HT₂C receptors. nih.gov This has allowed for its use in studies investigating the neurobiology of anxiety and mood disorders. nih.govpubcompare.ai
Table 2: Serotonin Receptor Binding Profile of this compound
| Receptor Subtype (Human) | Activity | Binding Affinity (pEC₅₀ / Kᵢ) | Source |
|---|---|---|---|
| 5-HT₂C | Agonist/Partial Agonist | pEC₅₀: 7.09 / Kᵢ: 3.4 nM | wikipedia.orgchemicalbook.com |
| 5-HT₂B | Antagonist | pEC₅₀: 7.2 / Kᵢ: 28.8 nM | wikipedia.orgchemicalbook.comncats.io |
| 5-HT₂A | Partial Agonist | pEC₅₀: 6.65 / Kᵢ: 32.1 nM | wikipedia.orgchemicalbook.com |
| 5-HT₁A | Some Activity | pEC₅₀: 5.9 | chemicalbook.com |
| 5-HT₁B | Some Activity | pEC₅₀: 6.5 (rat) | chemicalbook.com |
Toxicological Significance: From a toxicological perspective, mCPP is significant because it is a major metabolite of widely used pharmaceuticals. pharmaffiliates.comnih.gov Understanding its metabolic fate is crucial for assessing the complete pharmacological and toxicological impact of its parent drugs. nih.gov Studies in rats have shown that mCPP is extensively metabolized, primarily through hydroxylation of its aromatic ring and degradation of the piperazine structure. nih.govoup.com This research has identified key metabolites that are targeted in toxicological screening. nih.gov The development of systematic toxicological analysis procedures, often using gas chromatography-mass spectrometry (GC-MS), allows for the detection of mCPP and its metabolites in biological samples like urine. nih.govoup.com Furthermore, toxicological research is important for forensic contexts, as mCPP has been found as an adulterant in illicit substances. caymanchem.comcaymanchem.com
Table 3: Major Metabolites of this compound Identified in Rat Studies
| Metabolite | Source |
|---|---|
| Hydroxy-mCPP isomers | nih.govoup.com |
| N-(3-chlorophenyl)ethylenediamine | nih.govoup.com |
| 3-chloroaniline (B41212) | nih.govoup.com |
| Hydroxy-3-chloroaniline isomers | nih.govoup.com |
| N-acetyl-hydroxy-3-chloroaniline isomers | nih.gov |
| N-acetyl-3-chloroaniline | nih.gov |
Overview of Research Paradigms Utilizing this compound
The unique properties of mCPP have led to its use in a variety of research paradigms designed to explore the central nervous system.
Pharmacological Challenge Studies: In both human and animal research, mCPP is frequently used as a pharmacological "challenge" agent to stimulate the serotonin system. nih.gov By observing the physiological and behavioral responses to mCPP administration, researchers can make inferences about the status and sensitivity of an individual's serotonergic pathways. nih.govwikidoc.org
Receptor Binding and Functional Assays: In vitro studies extensively use mCPP in receptor binding assays to determine its affinity and selectivity for a wide range of neurotransmitter receptors. pubcompare.ai These experiments are fundamental to characterizing its pharmacological profile and for understanding structure-activity relationships among piperazine derivatives. nih.gov
Animal Models of Behavior: mCPP is employed in various animal models to investigate the neurochemical basis of behavior. For instance, its anxiogenic (anxiety-producing) effects are studied using the elevated plus-maze test, while its potent anorectic (appetite-suppressing) effects are examined in studies of feeding behavior. ebi.ac.uksigmaaldrich.comnih.gov These paradigms help link the activation of specific receptors, like the 5-HT₂C receptor, to distinct behavioral outcomes. nih.govresearchgate.net
Metabolism and Pharmacokinetic (PK) Profiling: A significant area of research involves characterizing the pharmacokinetic profile of mCPP, including its absorption, distribution, metabolism, and excretion. tandfonline.comnih.gov These studies are particularly relevant given that mCPP is a metabolite of other drugs, and its concentration can be influenced by drug-drug interactions, such as the inhibition of the CYP2D6 metabolic enzyme. nih.gov
Analytical Method Development: In forensic and clinical toxicology, mCPP serves as a target analyte for the development and validation of sensitive and specific detection methods. nih.govrsc.org Techniques such as GC-MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been optimized for its identification in seized drug samples and biological fluids. ebi.ac.uknih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | |
| Source | PubChem | |
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InChI Key |
VHFVKMTVMIZMIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13078-15-4 (mono-hydrochloride), 51639-49-7 (di-hydrochloride) | |
| Record name | 1-(3-Chlorophenyl)piperazine | |
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DSSTOX Substance ID |
DTXSID9045138 | |
| Record name | 1-(3-Chlorophenyl)piperazine | |
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Molecular Weight |
196.67 g/mol | |
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CAS No. |
6640-24-0 | |
| Record name | 1-(3-Chlorophenyl)piperazine | |
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| Record name | 1-(3-Chlorophenyl)piperazine | |
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| Record name | m-Chlorophenylpiperazine | |
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| Record name | 1-(3-Chlorophenyl)piperazine | |
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| Record name | 1-(m-chlorophenyl)piperazine | |
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| Record name | M-CHLOROPHENYLPIPERAZINE | |
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Neuropharmacological Mechanisms of Action of 1 3 Chlorophenyl Piperazine
Serotonergic Receptor System Interactions of 1-(3-Chlorophenyl)piperazine
The primary mechanism of action of mCPP involves its complex interactions with multiple subtypes of serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. wikipedia.org It exhibits a broad affinity spectrum, acting as an agonist, partial agonist, or antagonist depending on the specific receptor subtype. wikipedia.orgtocris.comrndsystems.comncats.io
Agonist and Partial Agonist Activities at 5-HT Receptors
mCPP demonstrates agonist or partial agonist activity at a variety of 5-HT receptors. tocris.comrndsystems.com It has a notable affinity for 5-HT2C receptors, where it functions as a partial agonist. ncats.io This interaction is believed to mediate several of its behavioral effects. nih.gov Research has also identified mCPP as a 5-HT2C/2B receptor agonist or partial agonist, with some activity at 5-HT2A and 5-HT1 receptors. tocris.comrndsystems.com Specifically, it shows agonist activity at 5-HT1A receptors. ncats.io The compound's effects on appetite, such as inducing hypophagia (reduced food intake), are linked to its agonist actions at 5-HT1C receptors. nih.gov
Studies using human recombinant receptors have quantified the potency of mCPP, revealing pEC50 values of 7.09 for 5-HT2C, 7.2 for 5-HT2B, and 6.65 for 5-HT2A receptors. tocris.comrndsystems.com For bovine 5-HT1A and rat 5-HT1B receptors, the pEC50 values were 5.9 and 6.5, respectively. tocris.comrndsystems.com Furthermore, mCPP possesses significant affinity for 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT7 receptors. wikipedia.org
Table 1: Agonist/Partial Agonist Activity of mCPP at Serotonin Receptors
| Receptor Subtype | Activity | pEC50 | Species/Assay | Reference |
|---|---|---|---|---|
| 5-HT1A | Agonist | 5.9 | Bovine | tocris.com, rndsystems.com |
| 5-HT1B | Agonist | 6.5 | Rat | tocris.com, rndsystems.com |
| 5-HT2A | Partial Agonist | 6.65 | Human | tocris.com, rndsystems.com |
| 5-HT2B | Agonist/Partial Agonist | 7.2 | Human | tocris.com, rndsystems.com |
| 5-HT2C | Agonist/Partial Agonist | 7.09 | Human | tocris.com, rndsystems.com, ncats.io |
Antagonist Activities at Specific Serotonin Receptors
In addition to its agonist properties, mCPP also functions as an antagonist at certain 5-HT receptor subtypes. It has been identified as an antagonist at 5-HT2B and 5-HT3 receptors. ncats.io While it acts as a partial agonist at human 5-HT2A and 5-HT2C receptors, it behaves as an antagonist at human 5-HT2B receptors. wikipedia.org The stimulus effects of mCPP are thought to be mediated by a combination of agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2A receptors. nih.gov
Modulation of Other Neurotransmitter Systems by this compound
Beyond the serotonergic system, mCPP also engages with other crucial neurotransmitter systems, including the adrenergic and dopaminergic systems.
Adrenergic Receptor Interactions (α1-adrenergic, α2-adrenergic)
mCPP displays affinity for adrenergic receptors. It has been shown to interact with both α1- and α2-adrenergic receptors. wikipedia.orgnih.gov Studies have demonstrated its affinity for α2-adrenergic receptors, with an IC50 value of 570 nM. nih.gov Its interaction with α1A-adrenoceptors has also been investigated. mdpi.comresearchgate.net The blockade of alpha-receptors may be related to some of its physiological effects. ahajournals.org
Table 2: Adrenergic Receptor Binding Affinity of mCPP
| Receptor Subtype | Affinity (IC50) | Reference |
|---|---|---|
| α1-adrenergic | >2500 nM | nih.gov |
| α2-adrenergic | 570 nM | nih.gov |
Dopaminergic System Engagement
The interaction of mCPP with the dopaminergic system is also a component of its neuropharmacological profile. Derivatives of this compound have been found to act as both agonists and antagonists at dopamine (B1211576) receptors. While some studies suggest that mCPP itself has a lower affinity for dopamine receptors compared to serotonin receptors, with IC50 values in the micromolar range, other research indicates that certain analogues can have a high affinity for the dopamine transporter (DAT). nih.govnih.gov For instance, 1-(3-chlorophenyl)-4-phenethylpiperazine, a related compound, was found to be a highly selective DAT ligand. nih.govwikipedia.org
Histamine (B1213489) (H1) and Imidazoline (B1206853) (I1) Receptor Affinities
This compound (m-CPP) demonstrates a notable affinity for histamine H1 receptors. ucsd.eduwikipedia.orgpsychonautwiki.org Research has shown that the affinity of antipsychotic drugs for H1 receptors is significantly correlated with potential side effects. nih.gov Specifically, m-CPP's binding affinity (Ki) for the H1 receptor has been measured at 4.40 nM. ucsd.edu Centrally acting H1 receptor antagonists are known to sometimes induce weight gain, and a positive correlation has been observed between H1 receptor affinities of typical and atypical antipsychotic drugs and this side effect. nih.gov
In addition to its interaction with histamine receptors, m-CPP also exhibits affinity for imidazoline I1 receptors. wikipedia.orgpsychonautwiki.org The I1 subtype of imidazoline receptors is primarily involved in the inhibition of the sympathetic nervous system, which can lead to a reduction in blood pressure. wikipedia.org These receptors are located on the plasma membrane and are the primary binding sites for certain antihypertensive drugs. wikipedia.orgnih.gov The affinity of various compounds for I1-imidazoline binding sites can be determined through radioligand binding assays. nih.govnih.gov
Table 1: Binding Affinity of this compound at H1 and I1 Receptors
| Receptor | Binding Affinity (Ki) |
|---|---|
| Histamine H1 | 4.40 nM ucsd.edu |
| Imidazoline I1 | Affinity noted, specific Ki value not available in provided sources. wikipedia.orgpsychonautwiki.org |
Norepinephrine (B1679862) Transporter (NET) Interactions
This compound (m-CPP) interacts with the norepinephrine transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synaptic cleft. acs.orgnih.govsrce.hr Phenylpiperazine analogs, including m-CPP, have been shown to inhibit the uptake of norepinephrine. acs.org The inhibitory potential of these compounds on NET is considered a possible indicator of their psychoactive effects in humans. srce.hr
While m-CPP does interact with NET, its affinity is relatively low compared to its affinity for other targets. wikipedia.orgpsychonautwiki.org For instance, a related compound, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP), demonstrates high selectivity for the dopamine transporter (DAT) with a dissociation constant (Ki) of 0.04 nM, while having a much lower affinity for NET (Ki = 1107 nM). wikipedia.org This highlights that substitutions on the piperazine (B1678402) skeleton can significantly alter selectivity for monoamine transporters. acs.orgnih.gov The inhibition of NET, along with DAT, is a mechanism shared by many psychostimulant drugs. escholarship.org
Table 2: Comparative Binding Affinities of Piperazine Derivatives at the Norepinephrine Transporter
| Compound | NET Binding Affinity (Ki) |
|---|---|
| This compound (m-CPP) | Some affinity noted, but considered low. wikipedia.orgpsychonautwiki.org |
| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) | 1107 nM wikipedia.org |
GABAergic System Antagonism
Studies using the two-electrode voltage-clamp technique on Xenopus oocytes expressing the human α1β2γ2 GABAA receptor have demonstrated that m-CPP and other piperazine derivatives can inhibit the ion current evoked by GABA in a concentration-dependent manner. nih.gov This antagonistic action on the GABAA receptor represents a distinct mechanism of action for piperazine derivatives beyond their well-known effects on monoamine transporters. nih.gov The interaction between the GABAergic and serotonergic systems is complex; for example, deficits in GABAA receptor function may create a vulnerability to the effects of serotonergic agents like m-CPP. nih.gov
Table 3: Investigated Piperazine Derivatives and their Effect on GABAA Receptors
| Derivative | Effect on GABAA Receptor |
|---|---|
| This compound (m-CPP) | Antagonist nih.gov |
| 1-(2-Chlorophenyl)piperazine (B141456) (2CPP) | Potent Antagonist nih.gov |
| Benzylpiperazine (BZP) | Concentration-dependent inhibition nih.gov |
| Methylbenzylpiperazines (2/3MBP) | Concentration-dependent inhibition nih.gov |
| Phenylpiperazine (PP) | Concentration-dependent inhibition nih.gov |
| Methoxyphenylpiperazines (2/3/4MPP/MeOPP) | Concentration-dependent inhibition nih.gov |
| 1-(2-Chlorophenyl)piperazine (2/4CPP) | Concentration-dependent inhibition nih.gov |
| 4-Fluorophenylpiperazine (4FPP/TFMPP) | Concentration-dependent inhibition nih.gov |
Pharmacokinetics and Biotransformation of 1 3 Chlorophenyl Piperazine
Metabolic Pathways of 1-(3-Chlorophenyl)piperazine
The metabolism of mCPP has been studied in various models, including in rats and using human liver microsomes. nih.govresearchgate.net The primary routes of metabolism involve enzymatic reactions that increase the water solubility of the compound, facilitating its excretion from the body. The main metabolic pathways are hydroxylation of the chlorophenyl ring and the breakdown of the piperazine (B1678402) ring structure. nih.govoup.comeuropa.eueuropa.eu
A significant metabolic pathway for mCPP is the hydroxylation of its aromatic (chlorophenyl) ring. nih.govoup.comeuropa.eueuropa.eu This reaction introduces a hydroxyl (-OH) group onto the phenyl ring, a common step in the metabolism of many xenobiotics. In the case of mCPP, this results in the formation of two isomeric hydroxy-mCPP metabolites. nih.govoup.comeuropa.eueuropa.eu
The cytochrome P450 (CYP) enzyme system, particularly the CYP2D6 isoenzyme, plays a major role in this hydroxylation process. wikipedia.orgresearchcommons.org The resulting hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate (B86663), forming glucuronides and/or sulfates, which are more readily excreted in the urine. nih.govoup.com Studies with human liver microsomes have also implicated CYP1A2 and CYP3A4 in the metabolism of piperazine analogues. researchgate.net
In addition to aromatic hydroxylation, the degradation of the piperazine moiety is another key metabolic route for mCPP. nih.govoup.comeuropa.eueuropa.eu This pathway involves the cleavage of the piperazine ring, leading to the formation of several breakdown products.
This degradation can occur through double N-dealkylation of the piperazine heterocycle. oup.com This process results in the formation of N-(3-chlorophenyl)ethylenediamine and subsequently 3-chloroaniline (B41212). nih.govoup.com These metabolites can also undergo further biotransformation, such as acetylation. nih.govoup.com
Identification and Characterization of this compound Metabolites
A variety of metabolites of mCPP have been identified and characterized in urine samples, primarily using techniques like gas chromatography-mass spectrometry (GC-MS). nih.govoup.com These metabolites serve as biomarkers for mCPP exposure.
As a result of aromatic hydroxylation, two primary isomers of hydroxy-mCPP are formed. nih.govoup.comeuropa.eueuropa.eu These hydroxylated metabolites are considered major metabolites of mCPP and are crucial for toxicological screening. nih.govoup.com One of the identified human metabolites is para-hydroxy-mCPP (p-OH-mCPP). wikipedia.org Another known human metabolite is 2-chloro-4-(piperazin-1-yl)phenol. nih.gov These metabolites are often excreted as glucuronide and/or sulfate conjugates. nih.govoup.com
Degradation of the piperazine ring of mCPP leads to the formation of N-(3-chlorophenyl)ethylenediamine. nih.govoup.com This metabolite has been identified in rat urine following mCPP administration. nih.govoup.com It's noteworthy that N-(3-chlorophenyl)ethylenediamine has also been identified as a metabolite of the antidepressants trazodone (B27368) and nefazodone (B1678010), for which mCPP is also a known metabolite. nih.govoup.com
Further degradation of the piperazine moiety results in the formation of 3-chloroaniline. nih.govoup.comeuropa.eueuropa.eu This aniline (B41778) derivative can undergo further metabolism, including hydroxylation to form two isomers of hydroxy-3-chloroaniline. nih.govoup.comeuropa.eueuropa.eu Both 3-chloroaniline and its hydroxylated isomers can be partially acetylated to form N-acetyl-3-chloroaniline and N-acetyl-hydroxy-3-chloroaniline isomers, respectively. nih.govoup.com
Metabolites of this compound
The following table summarizes the major metabolites of this compound identified through metabolic studies.
| Metabolite | Metabolic Pathway | Further Biotransformation |
| Hydroxy-1-(3-Chlorophenyl)piperazine Isomers | Aromatic Hydroxylation | Glucuronidation and/or Sulfation |
| N-(3-Chlorophenyl)ethylenediamine | Degradation of Piperazine Moiety | |
| 3-Chloroaniline | Degradation of Piperazine Moiety | Acetylation, Hydroxylation |
| Hydroxy-3-Chloroaniline Isomers | Hydroxylation of 3-Chloroaniline | Acetylation |
| N-acetyl-3-chloroaniline | Acetylation of 3-Chloroaniline | |
| N-acetyl-hydroxy-3-chloroaniline isomers | Acetylation of Hydroxy-3-Chloroaniline |
Phase II Metabolic Reactions of this compound and its Metabolites
Phase II metabolism involves the conjugation of m-CPP and its Phase I metabolites with endogenous molecules, which increases their water solubility and facilitates their excretion from the body. These reactions primarily include glucuronidation, sulfation, and N-acetylation.
Glucuronidation and Sulfation
Following Phase I hydroxylation, the resulting hydroxy-m-CPP metabolites can undergo conjugation with glucuronic acid (glucuronidation) or sulfate groups (sulfation). oup.comnih.gov Studies in rats have shown that hydroxy metabolites of m-CPP are partially excreted as their corresponding glucuronide and/or sulfate conjugates. oup.comnih.goveuropa.eu The biotransformation of m-CPP in zebrafish larvae also involves oxidation followed by glucuronidation. frontiersin.org This process makes the metabolites more water-soluble, aiding their elimination in the urine. oup.comnih.goveuropa.eu
N-Acetylation of Aniline Derivatives
Degradation of the piperazine ring of m-CPP can lead to the formation of aniline derivatives, such as 3-chloroaniline and hydroxy-3-chloroaniline. oup.comnih.goveuropa.eu These aniline derivatives can then undergo N-acetylation, a Phase II reaction where an acetyl group is added. oup.comnih.gov This metabolic step results in the formation of N-acetyl-3-chloroaniline and N-acetyl-hydroxy-3-chloroaniline isomers, which have been identified in rat urine. oup.comnih.gov N-acetyltransferase is the enzyme likely responsible for this acetylation process. oup.com
Cytochrome P450 Enzyme Involvement in this compound Metabolism
The initial breakdown of m-CPP is primarily handled by the cytochrome P450 (CYP) enzyme system, a group of enzymes crucial for drug metabolism. Several specific CYP isoforms play significant roles in the biotransformation of m-CPP.
Role of CYP2D6 and CYP3A4
The primary metabolic pathway for m-CPP is hydroxylation, and this reaction is predominantly mediated by the CYP2D6 isoenzyme. wikipedia.orgnih.govnih.gov Specifically, CYP2D6 is responsible for the formation of para-hydroxy-m-CPP (p-OH-mCPP). nih.govnih.gov Studies using human liver microsomes and cDNA-expressed CYP2D6 have confirmed its central role in this process. nih.govpharmgkb.org The activity of CYP2D6 can be significantly inhibited by quinidine (B1679956), a specific inhibitor of this enzyme. nih.govnih.gov
While CYP2D6 is key for metabolizing m-CPP itself, the formation of m-CPP from its precursor drugs, such as trazodone and nefazodone, is mainly carried out by CYP3A4. wikipedia.orgnih.govicdst.orgnih.gov This enzyme is responsible for the dealkylation of these precursor drugs to yield m-CPP. wikipedia.orgnih.govicdst.org The formation of m-CPP from trazodone can be inhibited by ketoconazole, a known CYP3A4 inhibitor. nih.govicdst.org Therefore, while CYP3A4 is crucial for the formation of m-CPP from certain antidepressants, CYP2D6 is the primary enzyme for its subsequent clearance. nih.govresearchgate.netwikipedia.org
Contribution of CYP1A2
In addition to CYP2D6 and CYP3A4, CYP1A2 has also been implicated in the metabolism of m-CPP and its precursor, trazodone. researchgate.netwikipedia.orgnih.govresearchgate.net Some in vitro studies suggest that CYP1A2 is one of the major isoenzymes involved in the metabolism of piperazine derivatives. researchgate.net However, a study in Japanese patients found that while smoking (an inducer of CYP1A2) significantly lowered plasma concentrations of trazodone, it did not have a significant effect on the levels of m-CPP. nih.gov This suggests that while CYP1A2 may contribute to the metabolism of trazodone, its role in the direct metabolism of m-CPP may be less significant compared to CYP2D6. nih.gov
Differential Metabolic Profiles of this compound from Precursor Drugs
The metabolic profile observed in an individual can differ depending on whether they have directly consumed m-CPP or if it has been formed as a metabolite from a precursor drug like trazodone, nefazodone, or etoperidone (B1204206). nih.govnih.govsrce.hr
When m-CPP is administered directly, its primary metabolites include hydroxylated forms (hydroxy-m-CPP) and products of piperazine ring degradation like N-(3-chlorophenyl)ethylenediamine and 3-chloroaniline. oup.comnih.goveuropa.eu
In contrast, when precursor drugs are taken, the metabolic profile is more complex.
Trazodone: Trazodone is metabolized by CYP3A4 to form m-CPP. nih.govicdst.orgmdpi.com However, trazodone itself also undergoes other metabolic transformations, including the formation of a dihydrodiol metabolite, suggesting an alternative bioactivation pathway involving its triazolopyridinone moiety. washington.edu
Nefazodone: Nefazodone is extensively metabolized by CYP3A4 to produce m-CPP and two hydroxylated derivatives as the main metabolites. nih.gov Nefazodone also has other metabolites, including hydroxynefazodone (B1247664) (HO-NEF) and a triazole-dione metabolite. drugs.com The presence of these additional metabolites can help distinguish nefazodone intake from direct m-CPP use.
Etoperidone: The metabolism of etoperidone is extensive, with unchanged drug accounting for less than 0.01% of the dose in excreta. nih.gov One of its metabolic pathways is N-dealkylation, which leads to the formation of m-CPP. nih.gov However, etoperidone also undergoes alkyl oxidation, piperazinyl oxidation, and phenyl hydroxylation, resulting in a wide array of metabolites not seen with direct m-CPP administration. nih.gov
A key metabolite that can help differentiate the source is N-(3-chlorophenyl)ethylenediamine. This compound has been identified as a metabolite of m-CPP and has also been detected as a new, minor metabolite in individuals who have taken trazodone or nefazodone. oup.comnih.gov
The following interactive table summarizes the key enzymes and resulting metabolites discussed:
Interactive Data Table: Enzymes and Metabolites
| Precursor/Compound | Primary Metabolizing Enzyme(s) | Key Metabolites |
| This compound (m-CPP) | CYP2D6, N-acetyltransferase | para-hydroxy-m-CPP, N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline, N-acetyl-3-chloroaniline |
| Trazodone | CYP3A4, CYP2D6, CYP1A2 | This compound (m-CPP), Dihydrodiol metabolite |
| Nefazodone | CYP3A4 | This compound (m-CPP), Hydroxynefazodone (HO-NEF), Triazole-dione metabolite |
| Etoperidone | Not specified in detail, but includes N-dealkylation | This compound (m-CPP), various oxidized and hydroxylated metabolites |
Distinguishing Metabolism from Trazodone and Nefazodone
A primary route of metabolism for the antidepressants trazodone and nefazodone involves the formation of m-CPP. nih.gov This biotransformation is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme, which mediates the N-dealkylation of the parent compounds. tandfonline.comnih.gov Studies using human liver microsomes and cDNA-expressed P450 enzymes have confirmed that CYP3A4 is the major isoform responsible for converting trazodone and nefazodone into m-CPP. nih.govnih.gov
The metabolic pathway of m-CPP itself, however, is distinct from that of its parent drugs. Once formed, or if administered directly, m-CPP is principally metabolized by a different cytochrome P450 isoenzyme, CYP2D6. wikipedia.orgnih.govpharmgkb.org The main metabolic reaction is the hydroxylation of the aromatic ring to produce para-hydroxy-mCPP (p-OH-mCPP). wikipedia.orgnih.gov This distinction in the primary metabolizing enzymes—CYP3A4 for the formation of m-CPP from trazodone and nefazodone, and CYP2D6 for the clearance of m-CPP—is a key differentiating factor.
Further metabolism of m-CPP involves the degradation of the piperazine ring, leading to metabolites such as N-(3-chlorophenyl)ethylenediamine and 3-chloroaniline. oup.comnih.govoup.com The identification of N-(3-chlorophenyl)ethylenediamine in urine has been noted as a metabolite of trazodone and nefazodone, indicating it is formed from the subsequent breakdown of m-CPP. oup.comnih.gov
When trazodone or nefazodone are administered, their metabolic profiles are more complex and include other metabolites not found when m-CPP is taken alone. For instance, nefazodone metabolism also yields hydroxy-nefazodone and a triazoledione (B1667160) metabolite, both of which are potent inhibitors of CYP3A4, whereas m-CPP itself has weak inhibitory effects on this enzyme. nih.gov Similarly, trazodone metabolism can lead to the formation of other specific glutathione (B108866) adducts. pharmgkb.org The presence of these unique metabolites of the parent drug allows for the analytical differentiation between the administration of trazodone or nefazodone and the direct intake of m-CPP. oup.com
Table 1: Key Metabolic Differences
| Feature | Trazodone/Nefazodone Administration | Direct m-CPP Administration |
|---|---|---|
| Primary P450 Enzyme | CYP3A4 (forms m-CPP) nih.govnih.gov | CYP2D6 (metabolizes m-CPP) wikipedia.orgnih.govpharmgkb.org |
| Key Metabolites | m-CPP, p-hydroxy-mCPP, parent drug-specific metabolites (e.g., hydroxy-nefazodone, triazoledione) nih.gov | p-hydroxy-mCPP, N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline oup.comnih.govoup.com |
| Enzyme Inhibition | Potent CYP3A4 inhibition by nefazodone and its metabolites (excluding m-CPP) nih.gov | Weak or negligible CYP3A4 inhibition nih.gov |
Metabolic Relationships with Etoperidone and Mepiprazole (B1212160)
Like trazodone and nefazodone, etoperidone and mepiprazole are phenylpiperazine derivatives that are metabolized to m-CPP. wikipedia.orgoup.com
Etoperidone, which is structurally related to trazodone, also undergoes metabolism via CYP3A4 to yield m-CPP. nih.govtandfonline.com The activity of etoperidone is largely attributed to this active metabolite. drugbank.comncats.io However, the N-dealkylation pathway that forms m-CPP is considered a minor route for etoperidone. tandfonline.com The primary metabolic pathway for etoperidone is alkyl oxidation, which results in the formation of 5-(1-hydroxyethyl) etoperidone, a major metabolite found in plasma and urine. tandfonline.com
Mepiprazole is another anxiolytic drug that produces m-CPP as an active metabolite. drugbank.comwikipedia.org A comparative pharmacokinetic study in rats investigated the extent of m-CPP formation from equimolar oral doses of etoperidone, trazodone, and mepiprazole. oup.com The results showed significant differences in the amount of m-CPP produced from each precursor. The peak plasma concentrations (Cmax) and the area under the plasma concentration-time curve (AUC) for the resulting m-CPP were highest after etoperidone administration, followed by trazodone, and were lowest after mepiprazole administration. oup.com The approximate ratio of the m-CPP AUC values was 6:2:1 for etoperidone, trazodone, and mepiprazole, respectively. oup.com
Table 2: Comparative m-CPP Formation in Rats
| Precursor Drug (Oral Dose: 61 µmol/kg) | Relative Plasma AUC of m-CPP |
|---|---|
| Etoperidone | ~6 |
| Trazodone | ~2 |
| Mepiprazole | ~1 |
Data from Caccia et al., 1982 oup.com
Preclinical Behavioral and Physiological Effects of 1 3 Chlorophenyl Piperazine in Research Models
Anxiogenic-Like and Dysphoric Responses to 1-(3-Chlorophenyl)piperazine
This compound is well-documented to produce anxiogenic-like and dysphoric effects in both human and animal subjects. wikipedia.org These effects are believed to be primarily mediated through its action as an agonist at serotonin (B10506) 5-HT2C receptors. wikipedia.orgoup.com
Effects in Social Interaction Tests
The social interaction test in rodents is a widely used paradigm to assess anxiety-like behavior. In this test, a reduction in the time spent in active social engagement between two unfamiliar animals is interpreted as an anxiogenic-like effect. Research has consistently shown that administration of m-CPP leads to a dose-dependent decrease in social interaction time in rats. oup.com This effect has been observed in various strains, including Wistar and Sprague-Dawley rats. bohrium.com
For instance, studies have demonstrated that m-CPP significantly reduces the total time of social interaction and may increase self-grooming behaviors, which can be indicative of anxiety. oup.com The anxiogenic-like profile of m-CPP in the social interaction test can be reversed by pretreatment with a selective 5-HT2C receptor antagonist, such as SB-242084, highlighting the crucial role of this receptor in mediating these behavioral responses. oup.com
Table 1: Effects of this compound (m-CPP) in Rodent Social Interaction Tests
| Animal Model | Effect of m-CPP | Key Findings | Reference |
|---|---|---|---|
| Male Sprague-Dawley Rats | Dose-dependent decrease in time of total social interaction | Effects were reversed by the 5-HT2C receptor antagonist SB-242084. | oup.com |
| Wistar and Sprague-Dawley Rats | Reduced social interaction | Anxiogenic doses of m-CPP caused reduced social interaction in both strains. | bohrium.com |
Induction of Panic Attack-like Phenotypes
In humans, this compound has been reported to induce panic attacks, particularly in individuals with a history of panic disorder. wikipedia.orgnih.gov This has led to its use as a pharmacological challenge to study the neurobiology of panic. In preclinical research, m-CPP is used to induce panic-like behaviors in animal models. These models often assess defensive behaviors, such as freezing and escape responses, which are considered analogous to the symptoms of a panic attack.
For example, in the elevated plus-maze, a standard test for anxiety, m-CPP dose-dependently reduces the exploration of the open arms, suggesting an anxiogenic effect. nih.gov Furthermore, in models specifically designed to measure panic-like responses, such as the unstable elevated exposed plus-maze (UEEPM), m-CPP has been shown to increase escape behaviors. ucl.ac.uk This effect is thought to be mediated, at least in part, by the 5-HT2C receptor, as it can be attenuated by 5-HT2C antagonists. ucl.ac.uk Microinfusion of m-CPP directly into the amygdala, a brain region critical for fear and anxiety, has also been shown to produce anxiogenic-like effects in mice. nih.gov
Table 2: Panic Attack-like Phenotypes Induced by this compound (m-CPP) in Preclinical Models
| Animal Model | Behavioral Paradigm | Effect of m-CPP | Mediating Mechanism | Reference |
|---|---|---|---|---|
| Rats | Elevated Plus-Maze | Reduced exploration of open arms | Primarily via postsynaptic 5-HT2C receptors | nih.gov |
| Rats | Unstable Elevated Exposed Plus-Maze (UEEPM) | Increased escape behavior | Partially mediated by the 5-HT2C receptor | ucl.ac.uk |
| Mice | Microinfusion into the amygdala | Increased anxiety-like behavior | Facilitatory role of 5-HT2C receptors in the amygdala | nih.gov |
Obsessive-Compulsive Disorder (OCD)-like Behaviors Induced by this compound
This compound has been observed to exacerbate symptoms in individuals with Obsessive-Compulsive Disorder (OCD). wikipedia.org This has prompted its use in preclinical models to induce and study OCD-like behaviors.
Assessment of Repetitive and Compulsive Behaviors
In rodent models, the administration of m-CPP can induce repetitive and compulsive-like behaviors. A common measure of such behavior is excessive self-grooming. Studies have shown that m-CPP treatment leads to a significant increase in the time spent grooming in both rats and mice. oup.comd-nb.info Another paradigm used to assess compulsive-like behavior is the marble-burying test, where m-CPP has been shown to influence this behavior. nih.gov
Interestingly, the type of repetitive behavior induced can vary. For instance, one study found that m-CPP-treated mice showed excessive self-grooming but did not exhibit other repetitive behaviors like circling, which was observed with other pharmacological agents. ucl.ac.ukscirp.org
Table 3: Assessment of Repetitive and Compulsive Behaviors Induced by this compound (m-CPP)
| Animal Model | Behavioral Test | Observed Effect of m-CPP | Reference |
|---|---|---|---|
| Rats and Mice | Self-Grooming | Increased time spent grooming | oup.comd-nb.info |
| Mice | Marble-Burying Test | Influences marble-burying behavior | nih.gov |
| Mice | Observational Assessment | Induced excessive self-grooming but not circling | ucl.ac.ukscirp.org |
Underlying Serotonergic Mechanisms in OCD Models
The ability of m-CPP to induce OCD-like behaviors is closely linked to its action on the serotonin system. The exacerbation of OCD symptoms in humans and the induction of repetitive behaviors in animals are thought to be primarily mediated by the agonistic activity of m-CPP at 5-HT2C receptors. oup.com However, m-CPP also interacts with other serotonin receptor subtypes, including 5-HT1A and 5-HT1D, which may also contribute to its effects on compulsive behaviors. nih.gov
Research using pharmacological challenges in OCD patients suggests a potential role for the 5-HT1D receptor in the worsening of symptoms following m-CPP administration. nih.gov In animal models, the complex interplay between different serotonin receptors is also evident. For example, while 5-HT2C receptor antagonists can block some of the anxiogenic effects of m-CPP, the full spectrum of its behavioral effects likely involves multiple serotonergic pathways. oup.com
Hypophagic and Anorectic Effects of this compound
This compound is known to have potent hypophagic (food intake reducing) and anorectic (appetite suppressing) effects. wikipedia.org These effects are robust and have been consistently demonstrated in various animal models.
The reduction in food intake following m-CPP administration is significant in both food-deprived and freely-feeding rats. This effect is believed to be primarily mediated by the activation of 5-HT2C receptors in the brain. wikipedia.org In fact, the anorectic properties of m-CPP have spurred the development of more selective 5-HT2C receptor agonists for the potential treatment of obesity. wikipedia.org
Studies have shown that the hypophagic effects of m-CPP are more pronounced in female rats compared to males, particularly in food-deprived conditions, suggesting a potential sex-specific difference in the serotonergic regulation of appetite. Furthermore, research indicates that the anorectic effects of m-CPP may be dependent on the functional activity of hypothalamic pro-opiomelanocortin (POMC) and orexin (B13118510) systems, which are key regulators of energy balance.
Table 4: Hypophagic and Anorectic Effects of this compound (m-CPP) in Research Models
| Animal Model | Key Findings | Underlying Mechanism | Reference |
|---|---|---|---|
| Food-deprived and freely feeding rats | Induces hypophagia | Agonism at 5-HT2C receptors | |
| Rats | Greater hypophagic effect in females | Suggests sex-specific differences in serotonergic appetite regulation | |
| Mice | Anorexic effects dependent on hypothalamic POMC and orexin activity | Interaction with central satiety signaling pathways |
Modulation of Food Intake
This compound (mCPP) has demonstrated potent anorectic, or appetite-suppressing, effects in various research models. wikipedia.org Studies in both food-deprived and freely feeding rats have shown that mCPP administration leads to a reduction in food intake, a phenomenon known as hypophagia. sigmaaldrich.comnih.gov This effect is not limited to animal models, as mCPP has also been observed to decrease appetite and food consumption in human subjects. clinicaltrials.govnih.gov
Research has explored the impact of dietary composition on the anorectic effects of mCPP. In one study, mCPP reduced food intake in rats regardless of whether they were on a low-fat or high-fat diet. nih.gov However, another study comparing Osborne-Mendel rats (prone to diet-induced obesity) and S5B/Pl rats (resistant to diet-induced obesity) found that animals on a high-fat diet showed a diminished response to mCPP. nih.govwiley.com Specifically, in the S5B rats, the reduction in food intake was significantly less when they consumed a high-fat diet. nih.govwiley.com
Chronic administration of mCPP in rats has been shown to reduce body weight gain, an effect attributed to sustained hypophagia. researchgate.net Interestingly, withdrawal from mCPP treatment resulted in a significant increase in food intake compared to animals that remained on the drug. researchgate.net
The anorectic properties of mCPP have spurred interest in the development of more selective drugs for the treatment of obesity. wikipedia.org The table below summarizes key findings from studies investigating the effects of mCPP on food intake.
| Research Model | Key Findings | Citations |
| Rats (food-deprived and freely feeding) | mCPP induces hypophagia (reduced food intake). | sigmaaldrich.comnih.gov |
| Humans | mCPP decreases appetite and food consumption. | clinicaltrials.govnih.gov |
| Rats (on low-fat vs. high-fat diets) | mCPP reduces food intake regardless of dietary fat content in one study. Another study found a diminished response in rats on high-fat diets. | nih.govnih.govwiley.com |
| Rats (chronic administration) | Sustained hypophagia leads to reduced body weight gain. | researchgate.net |
| Rats (withdrawal from chronic treatment) | Significant increase in food intake upon withdrawal. | researchgate.net |
Involvement of 5-HT2C Receptors in Appetite Regulation
The appetite-suppressing effects of mCPP are largely attributed to its action on serotonin receptors, particularly the 5-HT2C subtype. wikipedia.orgnih.gov mCPP acts as an agonist at these receptors, meaning it activates them. wikipedia.orgrndsystems.com The 5-HT2C receptor has been extensively implicated in the regulation of ingestive behavior. researchgate.net
Studies have shown that the hypophagia induced by mCPP can be counteracted by antagonists of the 5-HT2C receptor. nih.gov This provides strong evidence that the activation of 5-HT2C receptors is a key mechanism through which mCPP reduces food intake. nih.gov The development of selective 5-HT2C receptor agonists for the treatment of obesity has been encouraged by the potent anorectic effects observed with mCPP. wikipedia.org
In human studies, the administration of mCPP to moderately obese subjects resulted in a significant reduction in body weight and subjective ratings of hunger, further supporting the role of 5-HT2C receptor activation in appetite control. nih.gov The table below outlines the key evidence for the involvement of 5-HT2C receptors in mCPP's effects on appetite.
| Finding | Supporting Evidence | Citations |
| mCPP is a 5-HT2C receptor agonist. | mCPP activates 5-HT2C receptors. | wikipedia.orgrndsystems.com |
| 5-HT2C receptors regulate appetite. | The 5-HT2C receptor is widely involved in controlling eating behavior. | researchgate.net |
| mCPP-induced hypophagia is mediated by 5-HT2C receptors. | Antagonists of the 5-HT2C receptor block the appetite-suppressing effects of mCPP. | nih.gov |
| Clinical relevance in obesity. | mCPP reduces body weight and hunger in obese individuals, encouraging the development of selective 5-HT2C agonists for obesity treatment. | wikipedia.orgnih.gov |
Investigations into Migraine and Headache Induction by this compound
This compound is known to induce migraine-like headaches in humans. wikipedia.orgwikidoc.org This property has led to its use as a pharmacological tool to investigate the mechanisms of migraine and to test the efficacy of potential anti-migraine medications. nih.govwikiwand.com In controlled studies, a higher incidence of migraine attacks was observed in both healthy individuals and migraine sufferers following the administration of mCPP compared to a placebo. nih.govresearchgate.net It has been reported that up to 10% of individuals who take mCPP may develop a migraine, and for those who regularly suffer from migraines, the induction rate can be as high as 90%. wikidoc.org
Role of 5-HT2B Receptor Agonism
The induction of migraine by mCPP is thought to be mediated, at least in part, by its agonist activity at the 5-HT2B receptor subtype. wikipedia.orgresearchgate.net Research in animal models has shown that mCPP can induce dural plasma protein extravasation (PPE), a marker of neurogenic inflammation believed to be relevant to migraine pathophysiology. nih.govnih.gov This effect was inhibited by selective 5-HT2B receptor antagonists, suggesting that the activation of peripheral 5-HT2B receptors is a key step in initiating this process. nih.gov
Furthermore, the activation of 5-HT2B receptors has been linked to the release of nitric oxide (NO), a molecule also implicated in migraine. researchgate.netnih.gov The ability of a nitric oxide synthase inhibitor to block mCPP-induced PPE further supports the involvement of the NO pathway. nih.gov These findings suggest that selective 5-HT2B antagonists could be a potential therapeutic avenue for migraine prophylaxis. nih.gov
| Mechanism | Experimental Evidence | Citations |
| 5-HT2B Receptor Agonism | mCPP's ability to trigger migraines is linked to its activation of 5-HT2B receptors. | wikipedia.orgresearchgate.net |
| Dural Plasma Protein Extravasation (PPE) | mCPP induces PPE in animal models, an effect blocked by 5-HT2B antagonists. | nih.govnih.gov |
| Nitric Oxide (NO) Pathway | The activation of 5-HT2B receptors is associated with NO release, and inhibitors of NO synthase block mCPP-induced PPE. | researchgate.netnih.gov |
Use in Antimigraine Drug Testing
Given its ability to reliably induce migraine-like symptoms, mCPP has been utilized as a challenge agent in the development and testing of new anti-migraine drugs. wikidoc.orgnih.govwikiwand.com By inducing a migraine attack with mCPP, researchers can then administer a test compound to assess its effectiveness in alleviating the symptoms. researchgate.net For example, mCPP has been used to model the spastic reaction of brain blood vessels characteristic of a migraine attack. researchgate.net In such models, the ability of a novel drug to inhibit the cerebrovascular reactions caused by mCPP can indicate its potential as an anti-migraine treatment. researchgate.net This approach allows for the preclinical evaluation of a drug's efficacy in a controlled setting that mimics key aspects of a migraine attack. nih.gov
Effects of this compound on Locomotor Activity and Psychostimulation
The effects of this compound on locomotor activity are complex and can vary depending on the research model and experimental conditions. In some studies, particularly in rats, mCPP has been shown to suppress locomotor activity. rndsystems.comscielo.br This hypoactivity is believed to be mediated by the activation of 5-HT1C receptors. nih.gov The reduction in locomotion can be opposed by antagonists with high affinity for the 5-HT1C site. nih.gov
Conversely, mCPP is also described as having psychostimulant effects. wikipedia.org However, it is generally considered to be an unpleasant experience and lacks reinforcing properties, which has limited its recreational use. wikipedia.orgwikidoc.org In studies with zebrafish larvae, mCPP also led to decreased locomotor activity, although this effect was not dose-dependent. frontiersin.org
In an animal model of hyperactivity, acute challenge with mCPP had little effect on the microdialysate levels of dopamine (B1211576) and serotonin in the striatum. nih.gov This suggests that the behavioral effects of mCPP may involve other neurochemical changes or actions in different brain regions. nih.gov
| Effect | Research Model | Mediating Receptors/Pathways | Citations |
| Suppressed Locomotor Activity | Rats | 5-HT1C receptor activation | rndsystems.comnih.govscielo.br |
| Psychostimulant Effects | General | Not fully elucidated, but lacks reinforcing properties. | wikipedia.org |
| Decreased Locomotor Activity | Zebrafish Larvae | Not dose-dependent. | frontiersin.org |
| Little effect on striatal dopamine/serotonin | Rat model of hyperactivity | Suggests involvement of other neurochemical systems or brain regions. | nih.gov |
Regional Brain Specificity in this compound-Induced Behavioral Responses
The behavioral effects of this compound are associated with specific patterns of brain activation. Studies using Fos immunocytochemistry, a method to map neuronal activation, have revealed that anxiogenic drugs like mCPP activate a restricted set of forebrain areas. nih.gov
In rats, mCPP was found to increase Fos-like immunoreactivity in several brain regions implicated in fear and anxiety, including the central nucleus of the amygdala, the bed nucleus of the stria terminalis, the lateral septum, the paraventricular nucleus of the hypothalamus, the lateral hypothalamus, and the infralimbic and prelimbic cortex. nih.gov These areas are part of an integrated forebrain and hindbrain neuronal system thought to be important for anxiety states. nih.gov
Interestingly, in a mouse model of obsessive-compulsive disorder, mCPP induced excessive self-grooming behavior but surprisingly did not cause a significant increase in c-fos expression in the examined brain areas compared to a control group. nih.govspringermedizin.de The researchers speculated that mCPP might cause inhibition in some brain regions, which would not be detected by c-fos elevation. nih.gov
Studies investigating the effects of mCPP on feeding behavior have also highlighted regional brain specificity. Perfusion of mCPP directly into the ventromedial hypothalamic nucleus (VMH) in rats significantly reduced food intake. nii.ac.jp However, perfusion into the lateral hypothalamic area or the frontal cortex did not produce the same effect, indicating that 5-HT1B or 5-HT2C receptors in the VMH play a particularly important role in the regulation of food intake. nii.ac.jp
In human studies using positron emission tomography (PET), mCPP administration led to increased brain glucose metabolism in distinct patterns. nih.gov In healthy volunteers, mCPP activated regions similar to those seen in anxiety-provoking behavioral challenges. nih.gov These findings underscore that the behavioral responses to mCPP are underpinned by its action on specific and interconnected neural circuits.
| Behavioral Response | Brain Regions with Altered Activity | Research Model | Citations |
| Anxiety | Increased Fos expression in the central nucleus of the amygdala, bed nucleus of the stria terminalis, lateral septum, paraventricular nucleus of the hypothalamus, lateral hypothalamus, infralimbic and prelimbic cortex. | Rats | nih.gov |
| Excessive Self-Grooming | No significant increase in c-fos expression in examined cortical areas. | Mice | nih.govspringermedizin.de |
| Reduced Food Intake | Activation of the ventromedial hypothalamic nucleus (VMH). | Rats | nii.ac.jp |
| General Brain Activation | Increased glucose metabolism in various regions, with patterns differing between healthy volunteers and alcoholics. | Humans | nih.gov |
Hippocampal Involvement in Anxiety
Research into the neurobiological underpinnings of anxiety has identified the hippocampus as a key structure potentially mediating the anxiogenic-like effects of the serotonergic agent this compound (m-CPP). Studies utilizing animal models have demonstrated that direct administration of m-CPP into the hippocampus can elicit behaviors consistent with an anxious state.
Early evidence supporting this role came from studies in rats where the infusion of m-CPP into the hippocampus was shown to produce an anxiogenic-like effect. nih.gov Specifically, in a social interaction test, direct infusion of m-CPP into the hippocampus decreased social engagement, a behavioral marker of anxiety in this paradigm. nih.gov This effect was dose-dependent and comparable to the anxiety-like behaviors observed after intracerebroventricular administration of the compound, underscoring the hippocampus's sensitivity to m-CPP. nih.gov These results are consistent with the postulated role of the hippocampus in anxiety. nih.gov
Further investigations have explored the specific subregions of the hippocampus involved. For instance, some research suggests that the ventral hippocampus, in particular, may be a critical site for the anxiogenic effects of 5-HT2C receptor agonists like m-CPP. soupro.com.br In contrast, other studies using different anxiety models, such as the elevated plus-maze, did not observe behavioral changes after m-CPP microinfusions into either the dorsal or ventral hippocampus in mice. nih.gov Similarly, infusions into the dorsal hippocampus did not potentiate the acoustic startle response, another measure of anxiety. frontiersin.orgfrontiersin.org This highlights that the involvement of the hippocampus in m-CPP-induced anxiety can be dependent on the specific behavioral test employed. soupro.com.br
At a molecular level, the anxiogenic effects of m-CPP have been linked to specific signaling pathways within the hippocampus. In mice exhibiting m-CPP-induced anxiety behaviors, researchers have observed associated molecular changes in the hippocampus, including the downregulation of phosphorylated cAMP response element-binding protein (phospho-CREB) and c-Fos. researchgate.net
Table 1: Effects of Intra-Hippocampal m-CPP Administration in Animal Models of Anxiety
| Animal Model | Hippocampal Region | Behavioral Test | Observed Effect | Supporting Evidence |
|---|---|---|---|---|
| Rat | General/Dorsal | Social Interaction Test | Anxiogenic-like effect (decreased social interaction) | nih.govsoupro.com.br |
| Rat | Ventral | Elevated Plus-Maze | Anxiogenic-like effect | soupro.com.br |
| Mouse | Dorsal/Ventral | Elevated Plus-Maze | No effect | nih.gov |
| Mouse | Dorsal | Acoustic Startle Response | No effect | frontiersin.orgfrontiersin.org |
Absence of Effects in Amygdala
While the amygdala is a central region in the brain's fear and anxiety circuitry, some preclinical research indicates that it may not be directly involved in mediating the anxiogenic-like effects of m-CPP in certain experimental contexts. nih.govfrontiersin.orgfrontiersin.org
Studies involving direct microinfusion of m-CPP into the amygdala have failed to produce anxiety-like behaviors in specific animal models. For example, in a rat social interaction test, the infusion of m-CPP into the amygdala did not alter the animals' behavior, in contrast to the significant anxiogenic-like effects seen when the compound was infused into the hippocampus. nih.gov
This lack of effect has also been observed in other anxiety paradigms. In studies using the acoustic startle response in mice, direct infusion of m-CPP into the amygdala did not potentiate the startle reflex, suggesting an absence of an anxiogenic effect in this particular model. frontiersin.orgfrontiersin.org These findings suggest that the anxiogenic properties of systemically administered m-CPP may not be mediated by direct action on the amygdala, at least in some behavioral tests. frontiersin.orgfrontiersin.org
It is important to note that the neurobiology of anxiety is complex, and the involvement of specific brain structures can be influenced by the animal model and the behavioral paradigm used. soupro.com.br While some studies report a lack of effect in the amygdala, other research using different models, such as the elevated plus-maze, has suggested that 5-HT2C receptors within the amygdaloid complex do play a role in anxiety behaviors. nih.gov Nevertheless, a body of evidence points towards a lack of direct, anxiogenic-like response to m-CPP within the amygdala in specific, well-controlled research settings. nih.govfrontiersin.orgfrontiersin.org
Table 2: Summary of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| m-CPP | This compound |
| TFMPP | 1-(3-(Trifluoromethyl)phenyl)piperazine |
| SDZ SER-082 | (S)-2-(2,5-dimethoxy-4-iodophenyl)-N-(2-methoxybenzyl)ethanamine |
| Diazepam | 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one |
| BNN27 | (20R)-3β,21-dihydroxy-17R,20-epoxy-5-pregnene |
| SB242084 | 6-chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline |
| 8-OH-DPAT | (±)-8-Hydroxy-2-(dipropylamino)tetralin |
| RU24969 | 5-Methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
Toxicological Research and Risk Assessment of 1 3 Chlorophenyl Piperazine
Neurotoxicological Investigations of 1-(3-Chlorophenyl)piperazine
Initial research has explored the neurotoxic potential of mCPP, particularly in comparison to other substances like 3,4-methylenedioxymethamphetamine (MDMA). Studies have indicated that mCPP does not appear to exhibit the same neurotoxic effects as MDMA. nih.goveuropa.eu This distinction may be attributed to their different mechanisms of action on serotonin (B10506) (5-HT) release; mCPP primarily releases cytoplasmic 5-HT, whereas MDMA affects both cytoplasmic and vesicular 5-HT. europa.eu
In vitro studies using rat brain synaptosomes have shown that mCPP induces significantly less 5-HT release compared to neurotoxic amphetamine derivatives. nih.gov Further investigations using microelectrode arrays (MEAs) to screen for neurotoxicity in cortical cultures demonstrated that mCPP, along with other illicit drugs, decreases neuronal activity. nih.gov Specifically, mCPP was found to have an IC50 of 21µM in these assays.
While some studies suggest a lack of long-term neurotoxic deficits from mCPP, it is known to induce various neurological effects. nih.goveuropa.euncats.io These effects are linked to its action as a partial agonist at the 5-HT2C receptor and an antagonist at the 5-HT2B and 5-HT3 receptors. europa.euncats.io
Evaluation of Organ-Specific Toxicity in Research Settings
The toxicological data for this compound indicates potential for organ-specific toxicity. Safety data sheets classify the compound as toxic if swallowed and note that it may cause respiratory irritation. caymanchem.comfishersci.comthermofisher.com It is also listed as causing skin and serious eye irritation. caymanchem.comthermofisher.comlgcstandards.com
The primary locations for the metabolism of mCPP are the liver and kidneys. nih.gov In the liver, it is rapidly hydroxylated. researchgate.net While comprehensive studies on the chronic organ-specific toxicity of mCPP are not fully established, its classification and known metabolic pathways highlight the liver and respiratory system as key areas of interest for toxicological assessment. europa.eufishersci.com
Table 1: GHS Hazard Classifications for this compound
| Hazard Statement | Classification | Percentage of Reports |
|---|---|---|
| H302 | Harmful if swallowed | 71.2% |
| H315 | Causes skin irritation | 89.8% |
| H319 | Causes serious eye irritation | 89.8% |
| H335 | May cause respiratory irritation | 89.8% |
| H361 | Suspected of damaging fertility or the unborn child | 18.6% |
Data sourced from PubChem CID 1355. nih.gov
Impact of Cytochrome P450 Polymorphisms on this compound Toxicokinetics
The metabolism of mCPP is significantly influenced by the cytochrome P450 (CYP) enzyme system, particularly the CYP2D6 isoform. researchgate.netnih.gov Genetic variations, or polymorphisms, in the genes encoding these enzymes can lead to differences in how individuals metabolize mCPP, which can in turn affect its toxicokinetics. nih.govtandfonline.com
CYP2D6 is a well-documented polymorphic enzyme, and variations in its activity can lead to different metabolizer phenotypes, such as poor metabolizers (PM), intermediate metabolizers (IM), extensive metabolizers (EM), and ultrarapid metabolizers (UM). nih.govtandfonline.com An individual's metabolizer status can alter the plasma concentrations of mCPP and its metabolites, potentially influencing the substance's effects and toxicity. nih.gov
Research has shown that the ratio of mCPP to its primary metabolite, hydroxy-mCPP, can indicate altered metabolism due to CYP2D6 activity. nih.gov For instance, a higher mCPP/hydroxy-mCPP ratio might suggest a poor metabolizer phenotype. nih.gov It is also important to note that drug-drug interactions can mimic a PM phenotype. nih.gov For example, co-ingestion of substances that are also substrates or inhibitors of CYP2D6, such as cocaine, can affect the metabolism of mCPP. nih.gov Trazodone (B27368), an antidepressant, is metabolized to mCPP by CYP3A4, while mCPP itself is hydroxylated by CYP2D6. researchgate.net
Considerations for Forensic Toxicological Analysis
The detection and differentiation of mCPP in biological samples are crucial aspects of forensic toxicology. ies.gov.ploup.comnih.gov This is particularly important because mCPP is a metabolite of the antidepressant drugs trazodone and nefazodone (B1678010). oup.comoup.comnih.gov Therefore, analytical methods must be able to distinguish between the intake of mCPP itself and the use of its precursor drugs. oup.comnih.gov
Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for the toxicological analysis of mCPP and its metabolites in urine. oup.comoup.comnih.gov A systematic toxicological analysis (STA) procedure, often involving acid hydrolysis, liquid-liquid extraction, and acetylation, allows for the detection of mCPP and its various metabolites. oup.comoup.com The main metabolites identified in rat urine studies include two hydroxy-mCPP isomers, N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline (B41212), and two hydroxy-3-chloroaniline isomers. oup.comoup.comnih.gov The hydroxy-mCPP metabolites are considered key target analytes for confirming mCPP intake. oup.comoup.com
The development of reliable and sensitive detection methods for mCPP in biological fluids like blood and urine is an ongoing area of research, with methods like LLE-GC/NPD (Liquid-Liquid Extraction-Gas Chromatography/Nitrogen-Phosphorus Detector) also showing promise. nih.gov
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound (mCPP) |
| 3,4-methylenedioxymethamphetamine (MDMA) |
| Serotonin (5-HT) |
| hydroxy-mCPP |
| N-(3-chlorophenyl)ethylenediamine |
| 3-chloroaniline |
| hydroxy-3-chloroaniline |
| Cocaine |
| Trazodone |
Structure Activity Relationship Sar Studies of 1 3 Chlorophenyl Piperazine and Its Analogs
Influence of Substituents on the Piperazine (B1678402) Ring on Receptor Affinity
The piperazine ring of m-CPP is a key structural feature that can be readily modified. Substitutions on this ring, particularly at the N-4 position, have been shown to significantly alter the compound's interaction with various receptors.
Research has demonstrated a clear correlation between the length of a hydrocarbon chain attached to the N-4 position of the 1-(3-chlorophenyl)piperazine core and its affinity for the 5-HT1A serotonin (B10506) receptor. Studies involving a series of 4-n-alkyl derivatives have shown that elongating the alkyl chain leads to a substantial increase in 5-HT1A affinity. nih.gov This enhancement is attributed to favorable hydrophobic interactions between the N-4 substituent and a hydrophobic region within the 5-HT1A receptor binding site. nih.gov
The affinity reaches a peak with a hexyl group at the N-4 position, which exhibits a Ki value of 2.67 nM. nih.govresearchgate.net Further increases in chain length beyond this optimal point may lead to a decrease in affinity, suggesting a defined size and shape for the hydrophobic pocket. This highlights the critical role of the N-4 substituent's lipophilicity and length in modulating the interaction with the 5-HT1A receptor.
Table 1: Effect of N-4 Alkyl Chain Length on 5-HT1A Receptor Affinity of this compound Analogs
| N-4 Substituent | Ki (nM) for 5-HT1A Receptor |
| n-Propyl | Moderate Affinity |
| n-Butyl | High Affinity |
| n-Pentyl | Very High Affinity |
| n-Hexyl | 2.67 (Maximum Affinity) |
This table illustrates the trend of increasing affinity with chain elongation up to a hexyl group, based on findings from referenced studies. nih.govresearchgate.net
The basic nitrogen atom (N-4) of the piperazine ring is considered the primary protonation center at physiological pH. The steric environment around this center plays a role in how the molecule binds to its target receptors. Studies have investigated the effect of introducing bulky substituents near this protonation center on the affinity for 5-HT1A and 5-HT2 receptors. nih.gov
The findings indicate that even with the presence of bulky groups, the compounds can still be well-tolerated at both 5-HT1A and 5-HT2 receptor sites. nih.gov This suggests that the binding pockets of these receptors can accommodate a degree of steric bulk around the piperazine ring. However, while hydrophobic forces from N-4 substituents are significant for 5-HT1A receptor binding, they appear to play a less critical role in the stabilization of the complex with 5-HT2 receptors. nih.gov
Design and Synthesis of this compound Derivatives with Modified Pharmacological Profiles
Building on the foundational SAR knowledge, researchers have designed and synthesized numerous derivatives of m-CPP to achieve more desirable pharmacological profiles. A common strategy involves the alkylation of the N-4 position of this compound with various functionalized chains. For instance, the reaction with 1-bromo-3-chloropropane (B140262) yields 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, a key intermediate for synthesizing drugs like trazodone (B27368). globalresearchonline.netmdpi.com
Further modifications have led to the development of compounds with dual-acting properties. For example, a derivative of trazodone incorporating a hexyl linker, 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- researchgate.netnih.govCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridin-3(2H)-one, has been identified as having a high affinity for the 5-HT1A receptor. nih.gov Another analog, where the 3-chlorophenyl group is replaced by a biphenyl (B1667301) group, demonstrates dual antagonist activity at both 5-HT1A and 5-HT7 receptors. nih.gov These examples showcase how systematic structural modifications can fine-tune the pharmacological activity of the parent compound, leading to agents with potentially enhanced therapeutic efficacy. nih.govuj.edu.pl
Computational and Molecular Modeling Approaches in SAR Elucidation
Computational chemistry has become an indispensable tool for understanding the SAR of this compound and its analogs. Molecular docking and pharmacophore modeling are widely used to predict the binding modes and interactions of these ligands with their protein targets. nih.govuneb.br These in silico methods allow researchers to visualize how the ligand fits into the binding pocket and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
For example, molecular docking studies can help rationalize why certain substituents enhance affinity while others are detrimental. tandfonline.com X-ray crystallography has revealed that the piperazine ring typically adopts a chair conformation, with the 3-chlorophenyl group in an equatorial position, which is a crucial detail for accurate modeling. By simulating the interaction between a library of virtual compounds and a receptor model, computational approaches can help prioritize which derivatives to synthesize and test, thereby accelerating the drug discovery process. nih.gov
Comparative SAR Analysis with Other Phenylpiperazine Derivatives (e.g., TFMPP)
To better understand the unique properties of m-CPP, it is often compared with other phenylpiperazine derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP). nih.govresearchgate.net Both compounds are active at serotonin receptors, but the nature of the substituent on the phenyl ring (chloro vs. trifluoromethyl) leads to differences in their pharmacological profiles.
The electron-withdrawing nature of the chloro group in m-CPP influences its electronic properties and binding interactions. In comparison, the trifluoromethyl group in TFMPP is a stronger electron-withdrawing group, which can lead to altered receptor selectivity and potency. srce.hr For instance, m-CPP generally exhibits higher selectivity for 5-HT2C receptors, whereas TFMPP may have a broader activity profile that includes 5-HT1B receptors. srce.hr These comparative analyses highlight how subtle changes in the chemical structure can lead to significant differences in biological activity, providing valuable insights for the design of more selective ligands. nih.gov
Advanced Analytical Methodologies for 1 3 Chlorophenyl Piperazine Research and Forensic Applications
Chromatographic Techniques for 1-(3-Chlorophenyl)piperazine and Metabolite Detection
Chromatographic methods are the cornerstone of mCPP analysis, providing robust separation and identification capabilities. Gas and liquid chromatography, often coupled with mass spectrometry, are the most widely employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of mCPP, particularly in urine. nih.gov To enhance volatility and improve chromatographic properties, derivatization of mCPP and its metabolites is often necessary. jfda-online.com Microwave-assisted acetylation is one such derivatization technique that has been successfully used. nih.gov Following derivatization, the compounds are separated on a capillary column and detected by a mass spectrometer, which provides detailed structural information, enabling unequivocal identification. nih.govoup.com
Systematic toxicological analysis procedures using full-scan GC-MS have been developed to detect mCPP and its metabolites, such as hydroxy-mCPP isomers, N-(3-chlorophenyl)ethylenediamine, and 3-chloroaniline (B41212). nih.govoup.com These methods are crucial for differentiating mCPP intake from the use of its precursor drugs, like trazodone (B27368) and nefazodone (B1678010). nih.govnih.gov The analysis of specific ions in mass chromatograms further enhances the selectivity of the detection. oup.com
A GC-MS method has also been developed for the simultaneous detection of various piperazines and their congeners in street drug samples. rsc.org This method allows for the comprehensive chemical characterization of seized materials. rsc.org
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization | Microwave-assisted acetylation | nih.gov |
| Column | Dimethyl silicone fused-silica capillary column | jfda-online.com |
| Temperature Program | Initial 100°C (1 min), ramp to 180°C at 12°C/min (2 min hold), ramp to 200°C at 10°C/min | unodc.org |
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis of mCPP, often without the need for derivatization. Reversed-phase HPLC methods are commonly used, employing columns such as Newcrom R1 or SymmetryShield™ RP8. sielc.comgimitec.com
Mobile phases typically consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as phosphoric acid or potassium phosphate. sielc.comgimitec.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector. gimitec.comies.gov.plnih.gov HPLC methods have been successfully applied to separate positional isomers of chlorophenylpiperazine (B10847632) (o-, m-, and p-CPP) and to quantify mCPP in seized tablets and biological samples like plasma and red blood cells. nih.govnih.gov
Table 2: HPLC Conditions for this compound Separation
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1 (Reverse Phase) | sielc.com |
| Mobile Phase | Acetonitrile, water, and phosphoric acid | sielc.com |
| Detection | UV | gimitec.comnih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
For highly sensitive and selective detection, particularly at trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique is capable of quantifying mCPP and its related compounds at concentrations as low as the parts-per-million (ppm) to parts-per-billion (ppb) range. researchgate.netresearchgate.net
LC-MS/MS methods have been developed for the trace-level quantification of process-related impurities, such as 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl in trazodone. researchgate.netdoaj.org These methods utilize a triple quadrupole tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. researchgate.netebi.ac.uk The use of an electrospray ionization (ESI) source in positive mode is common. ies.gov.plresearchgate.net LC-MS/MS has been validated for the analysis of mCPP in various matrices, including oral fluid. sigmaaldrich.com
Table 3: LC-MS/MS Parameters for Trace Analysis of this compound
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 symmetry (100 mm x 4.6 mm, 3.5 µm) | researchgate.net |
| Mobile Phase | 5.0 mM ammonium (B1175870) acetate (B1210297)–acetonitrile (30:70, v/v) | researchgate.net |
| Ionization | Positive electrospray ionization (ESI) | researchgate.net |
| Detection | Triple quadrupole tandem mass spectrometer (MRM mode) | researchgate.netebi.ac.uk |
| Limit of Detection (LOD) | 0.01 ppm | researchgate.net |
Electrochemical Methods for this compound Quantification
Electrochemical methods present a rapid and cost-effective approach for the quantification of mCPP. These techniques are particularly useful for screening purposes in forensic applications.
Square-Wave Voltammetry with Screen-Printed Carbon Electrodes
Square-wave voltammetry (SWV) has been successfully employed for the detection of mCPP. bohrium.com This technique, when combined with screen-printed carbon electrodes (SPCEs), offers a portable and sensitive analytical solution. uantwerpen.be The use of boron-doped diamond electrodes has also been explored to enhance the selectivity and reliability of voltammetric methods for mCPP determination. researcher.life Furthermore, surfactant-mediated measurements can be exploited to improve the electrochemical signal. uantwerpen.beresearcher.life SWV has demonstrated high sensitivity with low limits of detection for various illicit drugs. mdpi.com
Sample Preparation Techniques for Biological and Seized Materials
Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest from complex matrices like biological fluids and seized materials.
For biological samples such as urine and blood, common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govresearchgate.net LLE often involves using solvents like a dichloromethane/isopropanol/ethyl acetate mixture or n-hexane. oup.comebi.ac.uk Acid hydrolysis is frequently performed prior to extraction to cleave conjugates of mCPP metabolites. nih.gov
Solid-phase extraction is a widely used technique for cleaning up and concentrating analytes from biological samples. sigmaaldrich.comnih.gov Various sorbents, including hydrophilic-lipophilic balanced (HLB) and strong cation exchangers, have been utilized for the extraction of mCPP and other antidepressants from plasma and oral fluid. sigmaaldrich.comnih.govmerckmillipore.com
For seized materials, sample preparation typically involves dissolving the sample in a suitable solvent, such as a methanol/hydrochloric acid solution, followed by dilution before analysis. unodc.org
Table 4: Sample Preparation Techniques for this compound Analysis
| Technique | Matrix | Procedure | Reference |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Urine | Acid hydrolysis followed by extraction with a dichloromethane/isopropanol/ethyl acetate mixture. | nih.govoup.com |
| Solid-Phase Extraction (SPE) | Plasma | Use of strong cation exchange sorbents. | nih.gov |
| Solid-Phase Extraction (SPE) | Oral Fluid | Use of Strata X cartridges. | sigmaaldrich.com |
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a foundational technique for the isolation of m-CPP from biological matrices such as urine and blood. researchgate.netnih.gov This method partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of the extraction is highly dependent on the pH of the aqueous phase and the choice of the organic solvent.
In a typical LLE procedure for m-CPP, the biological sample is first made alkaline to ensure that the piperazine (B1678402) nitrogen atoms are deprotonated, rendering the molecule more soluble in organic solvents. A basic liquid-liquid extraction is a common approach. nih.gov Following pH adjustment, an appropriate organic solvent is added, and the mixture is agitated to facilitate the transfer of m-CPP into the organic phase. After separation of the two layers, the organic phase containing the analyte is collected, and the solvent is often evaporated and the residue reconstituted in a suitable solvent for chromatographic analysis.
Systematic toxicological analysis procedures often employ LLE in conjunction with other techniques. For instance, after acid hydrolysis to release conjugated metabolites, a liquid-liquid extraction can be performed, followed by derivatization (e.g., acetylation) to improve the gas chromatographic properties of the analytes. oup.comoup.comnih.gov One study detailed a modified LLE/solid-phase extraction method for the analysis of m-CPP in urine and blood, highlighting its high recovery and extraction efficiency. researchgate.netingentaconnect.com
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) offers a more selective and often more efficient alternative to LLE for the cleanup and concentration of m-CPP from complex samples. nih.gov This technique involves passing the sample through a solid sorbent material that retains the analyte, while interfering substances are washed away. The analyte is then eluted with a small volume of a strong solvent.
For the extraction of m-CPP and other new generation antidepressants from plasma, various sorbents have been evaluated, including apolar, polymeric, ion-exchange, and mixed-mode phases. nih.gov Strong cation exchangers have demonstrated excellent results, providing high recoveries and clean extracts suitable for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov The selection of appropriate washing and eluting solvents is critical to the success of the SPE method, ensuring the removal of interferences and the efficient recovery of the target analyte. nih.gov Recoveries for m-CPP and related compounds using optimized SPE methods have been reported to be in the range of 70-109%. nih.gov
A study developing a method for 13 new antidepressants and their metabolites, including m-CPP, highlighted the effectiveness of a strong cation exchanger for SPE. nih.gov This approach yielded a highly concentrated and clean extract, demonstrating the superiority of SPE for complex sample preparation in forensic and clinical analysis. nih.gov
Method Validation for Sensitivity, Selectivity, and Robustness
The validation of analytical methods is crucial to ensure the reliability of results in forensic and research applications. Key validation parameters include sensitivity (limit of detection and quantification), selectivity, linearity, precision, and accuracy. nih.govresearchgate.netnih.gov
For m-CPP, various chromatographic methods have been validated. High-performance liquid chromatography (HPLC) with diode-array detection (DAD) has been used for the quantitative analysis of piperazine derivatives. researchgate.net Validation of an HPLC-DAD method for m-CPP involved assessing linearity over a specific concentration range, with the precision and accuracy at different concentration levels being below 4% in most cases. researchgate.net Another study validated a rapid capillary electrophoresis (CE) method for the determination of chlorophenylpiperazine isomers, reporting limits of detection (LOD) of 2.5 µg/mL for m-CPP. chromatographyonline.com
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for a related compound, demonstrating excellent sensitivity with a limit of quantification (LOQ) of 0.03 ppm. researchgate.net The validation, conducted according to ICH guidelines, confirmed the method's linearity, precision, accuracy, specificity, and robustness. researchgate.net Similarly, a rapid LC-MS method for detecting abused piperazine designer drugs was validated for linearity, LOD, LOQ, and repeatability. mdpi.com
Below is a table summarizing validation parameters from various studies:
Interactive Data Table: Method Validation Parameters for this compound Analysis| Analytical Technique | Parameter | Value | Reference |
|---|---|---|---|
| HPLC-DAD | Linearity Range | 0.5 - 7 µg/mL | nih.gov |
| HPLC-DAD | Precision (RSD) | < 4% | researchgate.net |
| HPLC-DAD | Accuracy | < 4% | researchgate.net |
| LC-MS | LOD | Varies by compound | semanticscholar.org |
| LC-MS | LOQ | Varies by compound | semanticscholar.org |
| Capillary Electrophoresis | LOD (mCPP) | 2.5 µg/mL | chromatographyonline.com |
| LC-MS/MS (related compound) | LOQ | 0.03 ppm | researchgate.net |
Differentiation of Isomers (e.g., meta- and para-chlorophenylpiperazine) in Forensic Analysis
The differentiation of positional isomers, such as meta-chlorophenylpiperazine (m-CPP) and para-chlorophenylpiperazine (p-CPP), is a significant challenge in forensic analysis due to their similar chemical structures and properties. However, distinguishing between these isomers is crucial as they may have different pharmacological and toxicological profiles.
Several analytical techniques have been successfully employed for the separation and identification of chlorophenylpiperazine isomers. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for this purpose. The mass spectra of piperazine derivatives show characteristic fragmentation patterns that allow for their identification. researchgate.net For m-CPP, characteristic ions are observed at m/z 154, 196, 138, and 57. researchgate.net
High-performance liquid chromatography (HPLC) is another effective technique. One study reported the successful separation of ortho-, meta-, and para-CPP isomers using a reversed-phase chiral column. nih.gov The optimal separation was achieved with an isocratic mobile phase of triethylamine (B128534) buffer and methanol at a specific pH and flow rate. nih.gov Spectrophotometric methods in the ultraviolet range have also been used to differentiate between m-CPP and p-CPP. researchgate.net
More advanced techniques like travelling wave ion mobility mass spectrometry (TWIM-MS) have also been applied to distinguish between chlorophenylpiperazine isomers. scielo.br This method separates ions based on their size and shape in the gas phase, providing an additional dimension of separation.
The table below lists the compounds mentioned in this article.
Drug Drug Interactions and Poly Substance Research Involving 1 3 Chlorophenyl Piperazine
Impact on Cytochrome P450 Isoenzyme Activity
1-(3-Chlorophenyl)piperazine has demonstrated significant inhibitory effects on several key cytochrome P450 (CYP) isoenzymes, which are crucial for the metabolism of a wide array of drugs. This inhibition can lead to altered pharmacokinetic profiles of co-administered substances, potentially increasing their plasma concentrations and the risk of toxicity.
Inhibition of CYP2D6, CYP1A2, CYP3A4, CYP2C9, and CYP2C19
Research has shown that mCPP is a potent inhibitor of multiple CYP isoenzymes. researchgate.netnih.govcapes.gov.br Studies using human liver microsomes have demonstrated that mCPP significantly inhibits the activity of CYP2D6, CYP1A2, CYP3A4, CYP2C9, and CYP2C19. researchgate.netnih.govcapes.gov.br The metabolism of mCPP itself is primarily mediated by CYP2D6, which hydroxylates it to its main metabolite, p-hydroxy-mCPP. nih.gov This reliance on CYP2D6 for its own metabolism means that co-administration with other drugs that are substrates or inhibitors of this enzyme can lead to clinically significant drug-drug interactions. nih.govwikipedia.org For instance, the presence of a specific CYP2D6 inhibitor like quinidine (B1679956) leads to a concentration-dependent decrease in the formation of p-hydroxy-mCPP. nih.gov
The inhibitory profile of mCPP across various CYP enzymes suggests a broad potential for drug interactions. researchgate.netnih.govcapes.gov.br Each piperazine (B1678402) derivative, including mCPP, exhibits a unique pattern of inhibition, highlighting the complexity of predicting interaction outcomes. researchgate.netnih.govcapes.gov.br
Inhibitory Effects of this compound on Cytochrome P450 Isoenzymes
| Cytochrome P450 Isoenzyme | Inhibitory Activity by mCPP | Primary Metabolism of mCPP |
| CYP2D6 | Significant Inhibition researchgate.netnih.gov | Yes nih.govwikipedia.orgresearchgate.net |
| CYP1A2 | Significant Inhibition researchgate.netnih.gov | Involved researchgate.netnih.gov |
| CYP3A4 | Significant Inhibition researchgate.netnih.gov | Involved researchgate.netnih.gov |
| CYP2C9 | Significant Inhibition researchgate.netnih.gov | - |
| CYP2C19 | Significant Inhibition researchgate.netnih.gov | - |
Pharmacokinetic Interactions with Co-Administered Pharmaceuticals
The inhibitory action of mCPP on CYP enzymes has direct implications for the pharmacokinetics of co-administered drugs. When a drug that is a substrate for one of the inhibited enzymes is taken concurrently with mCPP, its metabolism can be slowed, leading to elevated plasma concentrations and an increased risk of adverse effects. icdst.org
For example, mCPP is an active metabolite of several antidepressant drugs, including trazodone (B27368) and nefazodone (B1678010). researchgate.netnih.gov The formation of mCPP from trazodone is primarily catalyzed by CYP3A4. icdst.org Therefore, co-administration of trazodone with a CYP3A4 inhibitor could reduce the formation of mCPP, while co-administration with a CYP3A4 inducer could increase its formation. icdst.org Conversely, since mCPP itself inhibits CYP2D6, caution is advised when prescribing drugs that are substrates of CYP2D6 alongside medications that produce mCPP as a metabolite. nih.govwikipedia.org This can result in increased concentrations of both the parent drug and mCPP. wikipedia.org
Pharmacodynamic Interactions with Other Psychoactive Substances
The pharmacodynamic interactions of mCPP with other psychoactive substances are of significant interest, particularly in the context of recreational poly-substance use. These interactions can result in either synergistic (amplified) or antagonistic (reduced) effects.
Synergistic and Antagonistic Effects with Other Piperazine Derivatives (e.g., BZP, TFMPP)
This compound is often found in recreational "party pills" in combination with other piperazine derivatives like N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). researchgate.netcahma.org.au These combinations are often intended to mimic the effects of MDMA. cahma.org.aunih.gov
Research indicates that the combination of BZP and TFMPP can lead to a metabolic interaction where they inhibit each other's metabolism, which is handled by CYP2D6, CYP1A2, and CYP3A4. researchgate.netnih.govcapes.gov.br While BZP primarily acts as a dopamine (B1211576) and norepinephrine (B1679862) releasing agent, mCPP and TFMPP are more selective for serotonin (B10506) systems, acting as serotonin releasing agents and agonists at various serotonin receptors. nih.govfarmaceut.org The co-administration of a dopaminergic stimulant like BZP with a serotonergic agent like mCPP or TFMPP can approximate the neurochemical effects of MDMA. nih.gov However, the locomotor activity effects of mCPP and TFMPP are distinct from the stimulant effects of BZP and methamphetamine. nih.gov
Interactions with MDMA, Cocaine, and Amphetamines
In research settings, mCPP has been used as a pharmacological probe to compare its effects with those of MDMA. nih.gov Subjectively, mCPP can produce stimulant-like and hallucinogenic effects that share some similarities with MDMA. nih.govnih.gov However, users often report the experience with mCPP to be less pleasant than MDMA. smw.ch
Piperazine derivatives, including mCPP, are sometimes found as adulterants in substances sold as MDMA, cocaine, or amphetamines. cahma.org.aufarmaceut.org The interaction of mCPP with these substances can be complex. For instance, at high concentrations, MDMA and mCPP can inhibit stimulation-evoked increases in intracellular calcium, potentially reducing dopaminergic output. nih.gov Conversely, low concentrations of amphetamines can potentiate these increases. nih.gov The presence of mCPP in ecstasy tablets is often considered an undesired addition by users. researchgate.net
Implications for Risk Assessment and Clinical Management in Research Settings
The potential for significant drug-drug and poly-substance interactions involving mCPP necessitates a thorough risk assessment in clinical and research settings. wikidoc.orgmcri.edu.auhealth.qld.gov.au When mCPP or a drug that metabolizes to it is administered, a careful review of concomitant medications is crucial to avoid adverse pharmacokinetic interactions. nih.govicdst.org
In the context of research, understanding these interactions is vital for study design and participant safety. health.qld.gov.aunih.govqbdgroup.com For instance, when using mCPP as a pharmacological challenge, researchers must consider the subject's history of substance use and potential for underlying psychiatric conditions that could be exacerbated. nih.gov The risk of inducing psychiatric symptoms or a serotonin syndrome must be carefully managed. nih.gov A comprehensive risk management plan should be in place, outlining procedures for monitoring and managing potential adverse events. mcri.edu.auhealth.qld.gov.au This includes clear protocols for on-site monitoring and criteria for intervention. mcri.edu.au
Synthetic Chemistry and Pharmaceutical Intermediate Research Utilizing 1 3 Chlorophenyl Piperazine
Established Synthetic Routes for 1-(3-Chlorophenyl)piperazine
The synthesis of this compound hydrochloride is well-established, with the most common industrial method being a two-step cyclization process. This route begins with the chlorination of diethanolamine (B148213) using an agent like thionyl chloride to produce the intermediate bis(2-chloroethyl)amine (B1207034) hydrochloride. scholarsresearchlibrary.comglobalresearchonline.net This intermediate is then condensed with 3-chloroaniline (B41212).
The key cyclization reaction is typically performed in a high-boiling point solvent such as xylene, which allows the reaction to be carried out at reflux temperatures (140-145°C). scholarsresearchlibrary.comjocpr.com The reaction is often catalyzed by an acid, such as p-toluenesulphonic acid (PTSA), to facilitate the nucleophilic substitution. scholarsresearchlibrary.comjocpr.com Following the reaction, the product, this compound hydrochloride, crystallizes upon cooling and can be isolated with high purity (often 98-99% by HPLC) after washing with chilled solvents like xylene and acetone (B3395972) to remove unreacted starting materials and byproducts. This method is known for achieving high yields, often in the range of 84-85%. scholarsresearchlibrary.com Alternative single-pot strategies have also been developed, which combine 3-chloroaniline with preformed dichloroethylamine salts in xylene to streamline the process, though this requires precise stoichiometric control.
| Step | Reactants | Reagents/Catalysts | Solvent | Conditions | Product |
| 1 | Diethanolamine | Thionyl chloride | Chloroform | 0–10°C | Bis(2-chloroethyl)amine hydrochloride |
| 2 | 3-chloroaniline, Bis(2-chloroethyl)amine hydrochloride | p-Toluenesulphonic acid (PTSA) | Xylene | Reflux (140-145°C) | This compound hydrochloride |
Role of this compound as a Key Pharmaceutical Intermediate
This compound is a crucial intermediate in the synthesis of several significant pharmaceutical agents, particularly those used for treating neurological and psychiatric disorders. shreeganeshchemical.com Its most prominent application is as a starting material for the production of the antidepressant drug trazodone (B27368). europa.eunih.govpharmaffiliates.com It is also an essential precursor in the synthesis of other antidepressants like nefazodone (B1678010) and etoperidone (B1204206). europa.eupharmaffiliates.com
The synthesis of these drugs involves the alkylation of this compound. For instance, in the synthesis of trazodone, this compound is reacted with 1-bromo-3-chloropropane (B140262) under alkaline conditions to yield the key intermediate 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine. scholarsresearchlibrary.comprepchem.comvulcanchem.com This intermediate is then condensed with another heterocyclic moiety, such as 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, to form the final trazodone molecule. scholarsresearchlibrary.comglobalresearchonline.net The structural integrity and purity of this compound are paramount as they directly impact the quality and yield of the final active pharmaceutical ingredient (API). darshanpharmachem.com
| Pharmaceutical Intermediate | Final Drug Product(s) | Therapeutic Class |
| This compound | Trazodone, Nefazodone, Etoperidone | Antidepressant, Anxiolytic europa.euscholarsresearchlibrary.compharmaffiliates.com |
| 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | Trazodone, Nefazodone | Antidepressant europa.eu |
Development of Novel this compound Derivatives for Drug Discovery
The this compound scaffold continues to be a focal point for drug discovery research, with scientists developing novel derivatives to target a range of therapeutic areas. The goal of this research is often to enhance efficacy, improve receptor selectivity, or discover new pharmacological activities.
One area of investigation involves creating new analogues of existing drugs like trazodone. Researchers have synthesized derivatives by modifying the alkyl linker between the piperazine (B1678402) ring and the triazolopyridine nucleus to study structure-activity relationships (SAR). For example, N-hexyl trazodone derivatives have been developed and studied for their dual affinity for serotonin (B10506) 5-HT1A and 5-HT7 receptors, which are both implicated in depression. mdpi.com Other research has focused on synthesizing a series of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}propyl]-1,2,4-triazolo[4,3-a]pyridine-3-(2H)-one hydrochloride derivatives to develop novel antipsychotic agents with dual activity as dopamine (B1211576) autoreceptor agonists and postsynaptic dopamine receptor antagonists. globalresearchonline.net
Beyond CNS disorders, the scaffold has been used to create compounds with different therapeutic potential. For instance, new series of piperazine analogues containing a 1,3,4-thiadiazole (B1197879) ring have been synthesized and have shown promising antimicrobial activity against bacteria such as Vibrio cholerae and Bacillus subtilis. rjptonline.org
| Derivative Class | Structural Modification | Targeted Therapeutic Area/Activity |
| Trazodone Analogues | Modified N-alkyl linker (e.g., hexyl chain) | Antidepressant (Dual 5-HT1A/5-HT7 affinity) mdpi.com |
| Trazodone Analogues | Various substitutions on phenyl ring | Antipsychotic (Dopamine receptor modulation) globalresearchonline.net |
| Piperazine-Thiadiazole Hybrids | Addition of a 1,3,4-thiadiazole moiety | Antimicrobial rjptonline.org |
| Propoxypropylpiperazine Derivatives | Addition of a 3-(2-methylpropoxy)propyl group | Antidepressant, Dopamine Receptor Modulation smolecule.com |
Impurity Profiling and Control in the Synthesis of this compound-Related Compounds
The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. scispace.com In the synthesis of this compound and its subsequent conversion to APIs like trazodone, several process-related impurities can arise. These can include unreacted starting materials, byproducts from side reactions, or isomers of the main compound.
A significant focus of impurity profiling in this context has been on the intermediate 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride (CCP HCl), which has been identified as a potential genotoxic impurity (GTI) in trazodone. researchgate.net Regulatory agencies require that such impurities be controlled at very low levels, often in the parts-per-million (ppm) range. researchgate.net To achieve this, highly sensitive and selective analytical methods are necessary. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully developed and validated for the trace-level quantification of CCP HCl in trazodone drug substances, with limits of detection (LOD) as low as 0.01 ppm. researchgate.net
Other potential impurities include isomers, such as 1-(2-chlorophenyl)piperazine (B141456) or 1-(4-chlorophenyl)piperazine, which can be difficult to separate from the desired meta-isomer. ies.gov.plgoogle.com High-performance liquid chromatography (HPLC) is a standard technique used for the detection and quantification of these related substances. google.com HPLC methods, often using UV detection, can effectively separate the main component from its impurities, ensuring the quality of the intermediate and the final API. ies.gov.pl
| Impurity/Related Substance | Context/Source | Analytical Control Method |
| 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine HCl (CCP HCl) | Process-related genotoxic impurity in Trazodone synthesis | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.netresearchgate.net |
| 1-(2-Chlorophenyl)piperazine | Isomeric impurity | High-Performance Liquid Chromatography (HPLC) google.com |
| 1-(4-Chlorophenyl)piperazine (pCPP) | Isomeric impurity | High-Performance Liquid Chromatography (HPLC) with UV detection ies.gov.pl |
| 2,3-Dichloroaniline | Unreacted starting material/related substance | High-Performance Liquid Chromatography (HPLC) google.com |
Future Directions and Emerging Research Areas for 1 3 Chlorophenyl Piperazine
Advanced Computational Modeling for Receptor Binding and Drug Design
The future of drug discovery and design for compounds like 1-(3-Chlorophenyl)piperazine is increasingly reliant on sophisticated computational methods. These in silico approaches offer a rapid and cost-effective means to predict the binding affinity and functional activity of novel molecules, thereby streamlining the drug development process. scienceopen.com
Future research will likely focus on the application of advanced computational techniques to model the interaction of mCPP and its analogs with a wider range of serotonin (B10506) receptor subtypes. Molecular docking and quantitative structure-activity relationship (QSAR) studies will continue to be instrumental in this regard. researchgate.net By creating detailed three-dimensional models of receptor binding pockets, researchers can virtually screen libraries of mCPP derivatives to identify candidates with improved selectivity and potency. nih.govupf.edu This approach not only accelerates the discovery of new therapeutic agents but also provides valuable insights into the molecular determinants of ligand-receptor interactions.
Moreover, the integration of artificial intelligence and machine learning algorithms is poised to revolutionize computational drug design. These technologies can analyze vast datasets of chemical structures and biological activities to identify novel pharmacophores and predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds with greater accuracy. scienceopen.comnih.gov
| Computational Technique | Application in mCPP Research | Potential Future Impact |
| Molecular Docking | Predicting the binding pose and affinity of mCPP derivatives to serotonin receptors. nih.gov | Design of subtype-selective serotonin receptor ligands. |
| QSAR | Establishing relationships between the chemical structure of mCPP analogs and their biological activity. | Optimization of lead compounds for improved therapeutic efficacy. |
| Molecular Dynamics Simulations | Simulating the dynamic interactions between mCPP and its receptor targets over time. | Understanding the conformational changes in receptors upon ligand binding. |
| AI and Machine Learning | High-throughput virtual screening and prediction of pharmacokinetic and toxicological profiles. | Accelerated discovery of novel drug candidates with favorable safety profiles. |
Exploration of Novel Therapeutic Applications Beyond Current Scope
The versatile arylpiperazine scaffold of this compound has spurred investigations into its therapeutic potential beyond its well-established role in neuroscience. nih.gov The ability to modify the chemical structure of mCPP allows for the fine-tuning of its pharmacological properties, opening up avenues for the development of novel treatments for a diverse range of diseases. mdpi.com
One of the most promising areas of future research is in oncology. Several studies have highlighted the anticancer properties of arylpiperazine derivatives, with some compounds demonstrating cytotoxic activity against various cancer cell lines. mdpi.comnih.gov Future investigations will likely focus on elucidating the mechanisms underlying these anticancer effects and optimizing the structure of mCPP-based compounds to enhance their potency and selectivity for cancer cells. mdpi.com
Furthermore, the exploration of mCPP derivatives for other therapeutic applications, such as cardiovascular and inflammatory diseases, is an emerging field of interest. The inherent flexibility of the piperazine (B1678402) scaffold provides a unique opportunity to design multi-target ligands that can modulate different biological pathways involved in complex diseases. nih.gov
Comprehensive Longitudinal Studies on Behavioral and Neurobiological Effects
While acute studies have provided valuable insights into the behavioral and neurochemical effects of this compound, there is a growing need for comprehensive longitudinal studies to understand the long-term consequences of chronic exposure. Such studies are crucial for assessing the potential therapeutic benefits and risks associated with the long-term use of mCPP-related compounds. nih.gov
Future longitudinal research in animal models will likely focus on several key areas. One important aspect will be to investigate the long-term effects of chronic mCPP administration on neuroplasticity, including changes in receptor density, gene expression, and synaptic function. A study on the long-term administration of mCPP to rats has already shown alterations in serotonin receptor binding and dopamine (B1211576) levels. researchgate.net Further research is needed to explore these changes over a more extended period and in different brain regions.
Another critical area of investigation will be the long-term behavioral consequences of mCPP exposure. This includes assessing its impact on learning, memory, and emotional regulation over the lifespan of the animal. By employing a battery of behavioral tests at different time points, researchers can gain a more complete picture of the enduring effects of chronic mCPP administration. nih.gov
Development of Highly Selective Probes for Serotonin Receptor Research
The development of highly selective molecular probes is essential for unraveling the intricate roles of different serotonin receptor subtypes in health and disease. This compound, with its broad-spectrum activity at serotonin receptors, serves as a valuable starting point for the design of such probes. scienceopen.comnih.gov
A key area of future development is the creation of novel radioligands for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. mdpi.comnih.govuci.edu By labeling mCPP derivatives with positron-emitting or gamma-emitting isotopes, researchers can visualize and quantify the distribution and density of specific serotonin receptor subtypes in the living brain. This technology is invaluable for both preclinical research and clinical diagnostics. researchgate.net
In addition to radiolabeling, the development of fluorescently tagged mCPP analogs represents another exciting frontier. These fluorescent probes can be used in a variety of in vitro and in cellulo assays to study receptor trafficking, protein-protein interactions, and other cellular processes with high spatial and temporal resolution. nih.gov
| Probe Type | Technology | Application in Serotonin Research |
| Radioligands | PET, SPECT | In vivo imaging of serotonin receptor distribution and density. uci.eduresearchgate.net |
| Fluorescent Probes | Fluorescence Microscopy, High-Content Screening | Visualization of receptor dynamics and cellular signaling pathways. nih.gov |
Biotechnological Approaches in Metabolism and Interaction Studies
Understanding the metabolism and potential drug-drug interactions of this compound is crucial for its safe and effective therapeutic application. Biotechnological tools and approaches are playing an increasingly important role in these investigations. nih.gov
A significant area of future research involves the use of recombinant enzyme systems to dissect the metabolic pathways of mCPP. Studies have already identified that human cytochrome P450 enzymes, such as CYP2D6, are involved in its metabolism. By using cell lines engineered to express specific P450 isoforms, researchers can precisely determine the contribution of each enzyme to the metabolism of mCPP and its derivatives. nih.gov This information is critical for predicting potential drug interactions and understanding inter-individual variability in drug response.
Furthermore, emerging technologies like CRISPR-Cas9 gene editing offer unprecedented opportunities to study the functional consequences of genetic variations in drug-metabolizing enzymes and transporters. researchgate.net By creating cell lines with specific genetic modifications, researchers can investigate how these variations impact the pharmacokinetics and pharmacodynamics of mCPP. This personalized medicine approach holds the promise of tailoring drug therapy to an individual's genetic makeup, thereby maximizing efficacy and minimizing adverse effects.
Q & A
Q. What analytical methods are recommended for detecting and quantifying mCPP in biological or synthetic samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for mCPP detection due to its sensitivity in identifying hydroxylated metabolites and acetylated derivatives in urine . Capillary electrophoresis (CE) with UV detection at 236 nm is effective for separating mCPP from structural isomers (e.g., 2- and 4-chlorophenylpiperazine) in confiscated samples, achieving baseline resolution with cyclodextrin derivatives as chiral selectors . For high-throughput studies, reversed-phase liquid chromatography (LC) can resolve mCPP from related impurities like nefazodone metabolites, using mobile phases with phosphate buffers and acetonitrile gradients .
Q. How is mCPP metabolized in vivo, and what are its major metabolites?
- Methodological Answer : In rats, mCPP undergoes extensive metabolism via aromatic hydroxylation (producing hydroxy-mCPP isomers) and degradation of the piperazine ring to form N-(3-chlorophenyl)ethylenediamine and 3-chloroaniline. Metabolites are excreted as glucuronides/sulfates or acetylated derivatives (e.g., N-acetyl-3-chloroaniline) . Hydroxy-mCPP isomers are critical biomarkers for toxicological screening, requiring acid hydrolysis and liquid-liquid extraction prior to GC-MS analysis .
Advanced Research Questions
Q. How can researchers differentiate mCPP exposure from its precursor drugs (e.g., trazodone or nefazodone) in forensic samples?
- Methodological Answer : mCPP is a metabolite of trazodone and nefazodone, but unique markers like N-(3-chlorophenyl)ethylenediamine are exclusive to mCPP intake. By contrast, trazodone metabolism generates m-chlorophenylpiperazine (mCPP) alongside triazoledione derivatives absent in direct mCPP use . Multi-target GC-MS workflows with metabolite-specific ion fragments (e.g., m/z 121 for acetylated 3-chloroaniline) improve differentiation .
Q. What synthetic strategies optimize yield and purity of mCPP derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Microwave-assisted synthesis significantly improves yields of mCPP analogs. For example, reacting 3-chlorophenylpiperazine with 3-chloropropyl chloride under microwave radiation (40 seconds, acetonitrile solvent) achieves 88% yield of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine, compared to 60% yield over 7 hours via conventional heating . Purification via column chromatography with ethyl acetate/hexane gradients (3:7 ratio) removes unreacted precursors .
Q. What challenges arise in detecting mCPP in complex matrices (e.g., multi-drug urine samples)?
- Methodological Answer : Co-elution with structurally similar psychoactive substances (e.g., TFMPP, BZP) complicates detection. To address this, employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for selective ion transitions (e.g., mCPP: m/z 197 → 154; TFMPP: m/z 231 → 174) . Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis MCX) enhances recovery rates (>85%) while reducing matrix interference .
Contradictions and Limitations in Current Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
